molecular formula C14H17N3O2 B11004116 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

Cat. No.: B11004116
M. Wt: 259.30 g/mol
InChI Key: JAMZITUJNQBJDM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is a chemical compound based on the quinazoline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are extensively investigated for their broad spectrum of pharmacological activities, with notable applications in developing anticancer, anti-inflammatory, and antimicrobial agents . The specific substitution pattern of the quinazoline core, including methoxy and pyrrolidinyl groups, is known to critically influence the compound's biological activity and binding affinity to molecular targets . This compound serves as a valuable building block and intermediate for researchers synthesizing more complex molecules. It is particularly useful for exploring structure-activity relationships (SAR) and for the design of novel kinase inhibitors. The quinazoline pharmacophore is a key structural component in several FDA-approved anticancer drugs, such as erlotinib and gefitinib, which function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Researchers can utilize 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline to develop new potential therapeutic agents targeting various kinases and other enzymes involved in disease pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

6,7-dimethoxy-4-pyrrolidin-1-ylquinazoline

InChI

InChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3

InChI Key

JAMZITUJNQBJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline typically begins with 3,4-dimethoxyacetophenone or 3,4-dimethoxybenzaldehyde as precursors. Nitration of these substrates yields 2-nitro-4,5-dimethoxyacetophenone (patent CN106008336A), which undergoes condensation with reagents such as N,N-dimethylformamide dimethyl acetal to form intermediates like 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one . Catalytic hydrogenation or reductive ring closure then produces 4-hydroxy-6,7-dimethoxyquinoline , a critical intermediate.

Chlorination of the hydroxyl group at the 4-position is achieved using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . For example, 4-hydroxy-6,7-dimethoxyquinoline reacts with POCl3 at 80–120°C for 2–6 hours to yield 4-chloro-6,7-dimethoxyquinoline (CN101353328B). Alternative routes, such as direct chlorination of 6,7-dimethoxyquinazolin-4-one with POCl3 and N,N-diethylaniline, provide 2,4-dichloro-6,7-dimethoxyquinazoline , enabling further functionalization.

Nucleophilic Substitution with Pyrrolidine

Direct Amination of 4-Chloro Intermediates

The pivotal step involves substituting the 4-chloro group with pyrrolidine. 4-Chloro-6,7-dimethoxyquinazoline reacts with pyrrolidine in polar aprotic solvents (e.g., tetrahydrofuran, isopropanol) under basic conditions. A representative procedure from J. Med. Chem. (2014) details:

  • 4-Chloro-6,7-dimethoxyquinazoline (1 equiv) and pyrrolidine (2 equiv) are stirred in isopropanol with N,N-diisopropylethylamine (DIPEA) at 80°C for 12–24 hours.

  • Purification via high-performance liquid chromatography (HPLC) or silica gel chromatography yields the target compound in 62–80% isolated yield.

Optimization Insights :

  • Solvent Choice : Isopropanol and THF are preferred for their ability to dissolve both aromatic and amine components.

  • Stoichiometry : Excess pyrrolidine (2–3 equiv) ensures complete substitution, minimizing dimerization byproducts.

  • Temperature : Reactions at 80°C balance reaction rate and decomposition risks.

Alternative Routes and Recent Innovations

Tandem Chlorination-Amination Approaches

Patent CN101353328B describes a one-pot method starting from 3,4-dimethoxybenzaldehyde :

  • Oxidation with hydrogen peroxide yields 3,4-dimethoxybenzoic acid .

  • Nitration and reduction produce 4-hydroxy-6,7-dimethoxyquinoline .

  • Chlorination with POCl3 followed by ammoniation with aqueous ammonia gives 4-amino-6,7-dimethoxyquinazoline .

  • Chlorination at the 2-position and subsequent substitution with pyrrolidine completes the synthesis.

This route achieves an overall yield of 33% , avoiding toxic solvents like N,N-dimethylaniline.

Regioselective Modifications via Azide-Tetrazole Equilibrium

A 2024 Beilstein J. Org. Chem. study introduces a novel strategy using 2-chloro-4-sulfonylquinazolines :

  • Azide substitution at C4 replaces the sulfonyl group, forming 4-azido-6,7-dimethoxy-2-sulfonylquinazoline .

  • Sulfinate displacement at C2 by pyrrolidine in chloroform achieves C2-selective functionalization .

  • Reduction of the azide group yields the final product.

This method enables precise control over substitution patterns, critical for synthesizing analogs like prazosin and terazosin .

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Advantages
Direct Amination4-Chloro-6,7-dimethoxyquinazolineNucleophilic substitution with pyrrolidine62–80%High yield; minimal side products
Tandem Chlorination3,4-DimethoxybenzaldehydeOxidation, nitration, chlorination33%Scalable; avoids toxic solvents
Azide-Tetrazole Route2-Chloro-4-sulfonylquinazolineAzide substitution, sulfinate displacement70–85%Regioselective; versatile for analogs

Challenges and Optimization Strategies

Purification and Byproduct Management

  • Byproducts : Dimerization at the 4-position and incomplete chlorination are common issues. HPLC purification (as in) effectively isolates the target compound.

  • Green Chemistry : Replacing POCl3 with thionyl chloride reduces hazardous waste, though with slightly lower yields (CN101353328B).

Solvent and Catalyst Innovations

  • Ionic Liquids : Recent studies suggest using 1-butyl-3-methylimidazolium chloride as a recyclable solvent for chlorination, enhancing sustainability.

  • Microwave Assistance : Reducing reaction times from 12 hours to 30 minutes in amination steps improves efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core and pyrrolidine substituent participate in nucleophilic substitutions under controlled conditions:

C2 and C4 Position Reactivity

  • The 2-chloro derivative of 6,7-dimethoxyquinazoline undergoes regioselective substitutions. For example:

    2-Chloro-6,7-dimethoxyquinazoline+R-NH2isopropanol, reflux2-R-amino-6,7-dimethoxyquinazoline\text{2-Chloro-6,7-dimethoxyquinazoline} + \text{R-NH}_2 \xrightarrow{\text{isopropanol, reflux}} \text{2-R-amino-6,7-dimethoxyquinazoline}

    This reaction is facilitated by the electron-withdrawing effect of the methoxy groups at C6 and C7, activating the C2 and C4 positions for nucleophilic attack .

Sulfonyl Group Exchange

  • In the presence of azide ions (NaN₃), sulfonyl groups at C4 undergo substitution:

    2-Chloro-4-sulfonylquinazoline+NaN34-Azido-2-sulfonylquinazoline\text{2-Chloro-4-sulfonylquinazoline} + \text{NaN}_3 \rightarrow \text{4-Azido-2-sulfonylquinazoline}

    Subsequent tautomerization (azide ↔ tetrazole) directs sulfinate groups to replace chloride at C2, enabling sequential functionalization .

Oxidation and Reduction Reactions

The methoxy and pyrrolidine groups influence redox behavior:

Reaction Type Conditions Product Reference
Oxidation Strong oxidants (e.g., KMnO₄)6,7-Dimethoxy → 6,7-Dicarbonylquinazoline
Reduction Catalytic hydrogenation (H₂/Pd)Pyrrolidine → Pyrrolidine N-oxide

Functionalization of the Pyrrolidine Moiety

The pyrrolidine nitrogen undergoes alkylation and acylation:

Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in dichloromethane yields quaternary ammonium salts:

    Pyrrolidine+CH3IN-Methylpyrrolidinium iodide\text{Pyrrolidine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpyrrolidinium iodide}

Acylation

  • Treatment with acetic anhydride forms N-acetyl derivatives:

    Pyrrolidine+(CH3CO)2ON-Acetylpyrrolidine\text{Pyrrolidine} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-Acetylpyrrolidine}

    These modifications alter steric and electronic properties for enhanced biological activity .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Methoxy groups resist hydrolysis below 100°C but demethylate under prolonged heating with HBr.

  • Base Sensitivity : Pyrrolidine’s tertiary amine reacts with strong bases (e.g., NaOH), forming dealkylated byproducts.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline exhibit significant anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's mechanism may involve the inhibition of receptor tyrosine kinases such as EGFR, which is crucial in cancer proliferation pathways .

Table 1 summarizes the anticancer activity of related compounds:

Compound NameTarget Cancer Cell LineIC50 (μM)Mechanism of Action
Compound AMCF-72.49EGFR Inhibition
Compound BA5490.096Dual EGFR/HER2 Inhibition
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazolineTBDTBDTBD

Neuroprotective Effects

The compound has shown potential as a neuroprotective agent through its interaction with neurotransmitter systems. Its selective inhibition of phosphodiesterase type 10A (PDE10A) has been linked to improvements in cognitive functions and memory retention in animal models. This suggests applications in treating neurodegenerative disorders such as schizophrenia and Alzheimer's disease .

Antibacterial Activity

Preliminary studies have indicated that quinazoline derivatives can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The development of quinazoline-based antimicrobial agents aims to combat antibiotic resistance, a growing concern in modern medicine .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of quinazoline derivatives against various cancer cell lines, researchers synthesized a series of compounds based on the quinazoline scaffold. One derivative demonstrated an IC50 value of 5.9 μM against A549 cells, indicating potent antiproliferative activity. Molecular docking studies revealed that these compounds bind effectively to the active sites of target proteins involved in cancer progression .

Case Study 2: Neuroprotective Mechanism

A study involving the administration of PQ-10 (a derivative related to 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline) showed significant improvements in memory deficits induced by scopolamine in rats. The results suggest that PDE10A inhibition enhances cGMP levels and CREB phosphorylation, markers associated with improved cognitive function .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline involves its interaction with specific molecular targets. One known target is phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides. By inhibiting PDE10A, the compound can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Position

Chlorine-Substituted Analogues
  • 2-Chloro-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinazoline
    • Structure : Similar to the parent compound but with a chlorine atom at the 2-position.
    • Molecular Weight : 294.33 g/mol (MS data) .
    • Synthesis : Prepared via nucleophilic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline with pyrrolidine in tetrahydrofuran .
    • Significance : The chlorine atom may enhance electrophilicity, influencing reactivity in further derivatization.
Aryl-Substituted Analogues
  • 6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline

    • Activity : Exhibits moderate anticancer activity (GI₅₀ = 0.5 µM against HepG2 cells) .
    • Conformational Insight : Computational studies suggest a trans conformation between the quinazoline and aryl rings due to lone-pair repulsion, contrasting with the cis conformation of combretastatin A4 (a tubulin inhibitor). This highlights the role of substituent geometry in biological activity .
  • AG-1478 Hydrochloride (6,7-Dimethoxy-4-(3-chlorophenylamino)quinazoline) Activity: A tyrosine kinase inhibitor targeting EGFR, with an IC₅₀ of 3 nM . Key Difference: Replacement of pyrrolidine with an anilino group shifts the mechanism toward kinase inhibition, emphasizing substituent-dependent target selectivity .
Piperazine-Substituted Analogues
  • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline Synthesis: Requires heating with piperazine in ethanol under pressure, differing from pyrrolidine derivatives .

Modifications on the Pyrrolidine Ring

  • (R)-6,7-Dimethoxy-4-(3-(2-trifluoromethylphenoxy)pyrrolidin-1-yl)quinazoline Molecular Weight: 420.3 g/mol (LC/MS) . Impact: The trifluoromethylphenoxy group increases lipophilicity, which may enhance blood-brain barrier penetration or protein binding .
  • PQ-10 (6,7-Dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline) Structure: Features a quinoxaline moiety attached to the pyrrolidine ring. Pharmacological Relevance: Quinoxaline’s planar aromatic structure may improve DNA intercalation or enzyme inhibition .

Pharmacological and Structural Comparisons

Compound Name 4-Position Substituent Molecular Weight (g/mol) Key Activity/Property Reference
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline Pyrrolidine ~294–310 Flexible conformation; moderate solubility
6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline 2-Fluorophenyl 312.3 Anticancer (GI₅₀ = 0.5 µM)
AG-1478 Hydrochloride 3-Chlorophenylamino 350.8 EGFR inhibition (IC₅₀ = 3 nM)
2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline Piperazinyl 316.4 Enhanced solubility
PQ-10 (3R)-3-Quinoxalinyloxy-pyrrolidine 409.4 Potential CNS activity

Biological Activity

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancers, and potential therapeutic applications.

The biological activity of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways:

  • PDE10A Inhibition : This compound has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), which plays a crucial role in modulating intracellular signaling pathways related to cancer cell proliferation and survival. Its selectivity over other PDEs enhances its therapeutic potential while minimizing side effects .
  • Tyrosine Kinase Inhibition : Quinazolines are known to inhibit various receptor tyrosine kinases (RTKs), including EGFR, PDGFR, and VEGFR. The presence of methoxy groups at the 6 and 7 positions enhances binding affinity to these receptors, contributing to antiproliferative effects in cancer cells .

Biological Activity and Efficacy

Research has demonstrated that 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline exhibits significant anticancer properties across various tumor cell lines:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicate potent activity against this cell line.
    • A549 (lung cancer) : Exhibits significant antiproliferative effects with submicromolar IC50 values .
  • Structure-Activity Relationship (SAR) : Modifications in the structure of quinazolines influence their biological activity. The presence of electron-donating groups at the 6 and 7 positions enhances cytotoxicity and receptor binding .

Case Studies

Several studies have investigated the efficacy of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline:

  • In Vitro Studies : A study demonstrated that this compound induced apoptosis in A549 cells by activating the Raf/MEK/ERK pathway. The compound was also shown to arrest the cell cycle at the G0/G1 phase .
  • PDE10A Selectivity : Research highlighted its selectivity for PDE10A over PDE3A/B, suggesting potential applications in treating neurological disorders alongside its anticancer properties .
  • Combination Therapies : The compound has been explored in combination with other chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline:

Activity Cell Line IC50 (nM) Mechanism
AntiproliferativeMCF-7≤ 10EGFR Inhibition
AntiproliferativeA549≤ 20MEK/ERK Pathway Activation
PDE InhibitionPDE10A≤ 5Selective PDE Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Step 1 : Start with 6,7-dimethoxyquinazolin-4(3H)-one as the core intermediate. Chlorination using thionyl chloride (SOCl₂) and catalytic DMF yields 4-chloro-6,7-dimethoxyquinazoline .
  • Step 2 : Introduce the pyrrolidine moiety via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance reactivity.
  • Key Variables : Monitor reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 quinazoline:pyrrolidine) to minimize by-products like dimerization.
  • Table 1 : Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Reference
ChlorinationSOCl₂, DMF, reflux85–90
SubstitutionPyrrolidine, DMF, 80°C70–75

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C-NMR to verify methoxy groups (δ 3.8–4.0 ppm) and pyrrolidine ring integration (e.g., 4H multiplet at δ 2.7–3.1 ppm) .
  • HPLC-MS : Confirm molecular ion peak (m/z ≈ 299.3 [M+H]⁺) and purity (>95%) using reverse-phase C18 columns .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning for solid-state studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition by this quinazoline derivative?

  • Experimental Design :

  • Target Selection : Prioritize kinases like EGFR or VEGFR due to quinazoline’s affinity for ATP-binding pockets .
  • Substituent Variation : Synthesize analogs with modified pyrrolidine groups (e.g., N-methylation) or methoxy replacements (e.g., ethoxy, halogen).
  • Assays : Use fluorescence-based kinase activity assays (IC₅₀ determination) and cellular proliferation tests (e.g., MTT assay in HeLa cells) .
    • Table 2 : Representative SAR Data (Hypothetical)
AnalogR GroupEGFR IC₅₀ (nM)Cell Viability (%)
ParentPyrrolidine12.5 ± 1.225 ± 3
AN-Methylpyrrolidine8.4 ± 0.918 ± 2
B7-Ethoxy45.7 ± 4.160 ± 5

Q. What computational strategies resolve discrepancies in binding affinity predictions for this compound across molecular docking studies?

  • Approach :

  • Force Field Adjustments : Compare AutoDock Vina (rigid receptor) vs. AMBER (flexible side chains) to account for protein conformational changes .
  • Solvent Models : Incorporate implicit solvent (e.g., GBSA) to improve binding energy calculations, as hydrophobic interactions dominate quinazoline-protein binding .
  • Validation : Cross-reference docking poses with experimental mutagenesis data (e.g., EGFR T790M resistance mutation) .

Data Contradiction Analysis

Q. How can conflicting reports on pro-apoptotic activity (e.g., Bax upregulation vs. caspase-3 dominance) be reconciled?

  • Hypothesis Testing :

  • Cell Line Variability : Test compound in multiple lines (e.g., MCF-7 vs. HCT-116) to assess Bax dependency .
  • Dose-Dependence : Perform time-course Western blotting to track Bax activation thresholds (e.g., 10–50 µM, 24–48 hrs) .
  • Pathway Inhibition : Use Bax-knockout models or caspase inhibitors to isolate mechanisms .

Key Research Findings

  • Synthetic Feasibility : High-yield routes (>70%) enable scalable production for preclinical testing .
  • Target Potential : Strong EGFR inhibition (IC₅₀ < 20 nM) positions this compound as a candidate for oncology therapeutics .
  • Pharmacological Limitations : Low solubility (LogP ≈ 2.8) necessitates formulation optimization (e.g., PEGylation or salt formation) .

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